(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Catalog No.
S688216
CAS No.
86938-17-2
M.F
C12H21NO6
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxop...

CAS Number

86938-17-2

Product Name

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

IUPAC Name

5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C12H21NO6/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)

InChI Key

LXQBXYDPJVHNPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Synonyms

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoicacid;86938-17-2;SCHEMBL2301394;LXQBXYDPJVHNPQ-QMMMGPOBSA-N;MolPort-027-948-644;ZINC71788053;AKOS016014248;AK129002;AJ-118548;KB-211503;FT-0699100;(S)-2-tert-butoxycarbonylamino-pentanedioicacid1-ethylester

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis:

The presence of a "tert-butoxycarbonyl" (Boc) protecting group on the amino group suggests this compound could be used as a building block in the synthesis of peptides. The Boc group can be selectively removed under specific conditions, allowing for the formation of peptide bonds with other amino acids.

Chiral Recognition and Resolution:

The molecule possesses a chiral center at the 5th carbon atom, indicated by the "(S)" designation. This chirality allows it to interact differently with other chiral molecules, potentially enabling its use in:

  • Chiral recognition studies: Investigating how (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid interacts with other chiral molecules to understand the nature of these interactions.
  • Chiral resolution: Separating racemic mixtures (containing equal amounts of both enantiomers) of other chiral molecules by exploiting their differing interactions with (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid.

Analog Design and Development:

The core structure of this molecule shares some similarities with naturally occurring amino acids. This similarity could be leveraged to:

  • Design and develop analogs of natural amino acids: These analogs may possess unique properties compared to their natural counterparts, potentially leading to the development of new drugs or functional materials.
  • Study the structure-function relationship of natural amino acids: By replacing specific functional groups in (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid and observing the resulting changes in its properties, researchers can gain insights into how the structure of natural amino acids influences their functions.

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is an organic compound characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a ketone functional group. This compound belongs to the class of alpha-amino acids, which are essential building blocks for proteins. The presence of the Boc group makes it particularly useful in peptide synthesis as it can be easily removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds. The ethoxy group enhances the compound's solubility and stability, making it suitable for various

The chemical reactivity of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid can be attributed to its functional groups:

  • Amine Group: The amine can participate in nucleophilic substitution reactions.
  • Carbonyl Group: The ketone functionality allows for condensation reactions, particularly with aldehydes and other nucleophiles.
  • Carboxylic Acid: The carboxylic acid moiety can undergo esterification and amidation reactions.

These reactions are often facilitated by catalysts or specific reaction conditions that optimize yield and selectivity.

  • Antimicrobial Properties: Many amino acid derivatives possess antibacterial and antifungal activities.
  • Enzyme Inhibition: Certain derivatives can act as enzyme inhibitors, affecting metabolic pathways.

Computer-aided prediction tools have been developed to assess the biological activity spectra of such compounds based on their structural characteristics, which may indicate potential therapeutic applications .

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid typically involves several key steps:

  • Protection of Amino Groups: The amine is protected using tert-butoxycarbonyl chloride to form the Boc derivative.
  • Formation of Ethyl Ester: Ethyl bromoacetate can be reacted with the Boc-protected amine to introduce the ethoxy group.
  • Oxidation: The resulting intermediate can be oxidized to form the ketone functionality.

These steps may vary based on specific laboratory protocols or desired purity levels.

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid has potential applications in:

  • Peptide Synthesis: Its structure allows for incorporation into peptide chains.
  • Drug Development: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Research: Used in studies related to amino acid metabolism and enzyme activity.

Interaction studies involving (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid focus on its role in biochemical pathways and its effects on enzyme activity. Such studies may utilize techniques like:

  • Molecular Docking: To predict binding interactions with target proteins.
  • In vitro Assays: To evaluate its effects on cellular processes or enzyme kinetics.

These studies are crucial for understanding its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Amino-N-(tert-butoxycarbonyl)pentanoic acidSimilar Boc protection; lacks ethoxy groupCommonly used in peptide synthesis
5-Ethoxy-N-(tert-butoxycarbonyl)valineEthoxy group; different backboneValine derivative with potential for biological activity
3-(tert-butoxycarbonyl)alanineSimple amino acid structure; Boc protectedFundamental building block in protein synthesis
2-(tert-butoxycarbonyl)glycineGlycine derivative; simpler structureLess sterically hindered than pentanoic derivatives

These compounds highlight the unique features of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid, particularly its specific combination of functional groups that may enhance its solubility and reactivity compared to others.

The compound (S)-4-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc)-protected amine, an ethoxy ester group, and a ketone functional group. Its IUPAC name is (4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid. Key structural features include:

  • tert-Butoxycarbonyl (Boc) group: A carbamate protecting group for the α-amino function.
  • Ethoxy ester: Enhances solubility and stability.
  • Ketone moiety: Positioned at the γ-carbon of the glutamic acid backbone.
  • Chiral center: Configured as (S) at the α-carbon.

Common synonyms include Boc-Glu-OEt (short for tert-butoxycarbonyl-L-glutamic acid ethyl ester) and SCHEMBL2301394. The molecular formula is C₁₂H₂₁NO₆, with a molecular weight of 275.30 g/mol.

Importance in Organic and Peptide Chemistry

This compound serves as a critical intermediate in peptide synthesis and organic transformations:

  • Boc Protection: The tert-butoxycarbonyl group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other acid-sensitive functional groups.
  • Peptide Synthesis: Acts as a protected glutamic acid derivative, enabling the incorporation of this amino acid into peptide chains via solid-phase synthesis (SPPS).
  • Functional Group Reactivity:
    • Ethoxy Ester: Hydrolyzes to form a carboxylic acid under basic conditions.
    • Ketone: Participates in nucleophilic additions or reductions, though less commonly exploited in peptide contexts.

Historical Context of Boc-Protected Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group was first introduced in the 1960s as a superior alternative to earlier amine-protecting groups (e.g., benzyloxycarbonyl) due to its ease of removal and compatibility with peptide synthesis. Key milestones include:

  • Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino acids became central to the Merrifield resin-based strategy, enabling automated peptide assembly.
  • Orthogonal Protection: Enabled sequential deprotection strategies when paired with other protecting groups (e.g., benzyl esters).

Registration and Identification Data

ParameterValue
CAS Registry Number86938-17-2
PubChem CID13819298
Molecular FormulaC₁₂H₂₁NO₆
Molecular Weight275.30 g/mol
IUPAC Name(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
SynonymsBoc-Glu-OEt, SCHEMBL2301394, 5-ethoxy-5-oxo-N-(tert-butoxycarbonyl)-L-glutamic acid
DatesCreated: February 8, 2007; Last Modified: May 18, 2025

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

275.13688739 g/mol

Monoisotopic Mass

275.13688739 g/mol

Heavy Atom Count

19

Other CAS

86938-17-2

Dates

Last modified: 04-15-2024

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